Physicochemical properties of 9-(2-Chloroethyl)carbazole
Physicochemical properties of 9-(2-Chloroethyl)carbazole
An In-depth Technical Guide to the Physicochemical Properties of 9-(2-Chloroethyl)carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives represent a significant class of heterocyclic compounds, renowned for their wide-ranging applications in medicinal chemistry, materials science, and chemical synthesis.[1] The tricyclic aromatic structure of carbazole imparts unique electronic and photophysical properties, making it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1] Among its many derivatives, 9-(2-Chloroethyl)carbazole serves as a crucial intermediate, providing a reactive handle for the introduction of diverse functionalities. This guide offers a comprehensive exploration of the core physicochemical properties of 9-(2-Chloroethyl)carbazole, providing insights into its characterization, reactivity, and utility for professionals in drug development and scientific research.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step in any scientific investigation. 9-(2-Chloroethyl)carbazole is systematically named and can be identified through various nomenclature and registry numbers.
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Common Synonyms : 9-(2-CHLORO-ETHYL)-9H-CARBAZOLE[2]
The molecular formula of 9-(2-Chloroethyl)carbazole is C₁₄H₁₂ClN.[2][3] This composition corresponds to a molecular weight of approximately 229.71 g/mol .[3] The structural arrangement, consisting of a carbazole nucleus N-alkylated with a chloroethyl group, is depicted below.
Caption: Molecular structure of 9-(2-Chloroethyl)carbazole.
Core Physicochemical Properties
The physicochemical properties of a molecule are paramount in determining its behavior in various systems, including its suitability as a drug candidate or a synthetic precursor. These properties influence solubility, membrane permeability, and reactivity.
| Property | Value | Significance in Drug Development & Research |
| Molecular Formula | C₁₄H₁₂ClN | Defines the elemental composition and exact mass.[2][3] |
| Molecular Weight | 229.71 g/mol | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for drug-likeness.[3] |
| XLogP3-AA | 3.9 | An indicator of lipophilicity, affecting solubility and membrane permeability. A higher value suggests greater lipid solubility.[2] |
| Topological Polar Surface Area | 4.9 Ų | Predicts transport properties of drugs. A low TPSA is associated with good blood-brain barrier penetration.[2] |
| Rotatable Bond Count | 2 | Relates to the conformational flexibility of the molecule, which can impact binding to a target receptor.[2] |
| Hydrogen Bond Donor Count | 0 | Affects solubility and binding interactions. The absence of donors is typical for N-substituted carbazoles.[2] |
| Hydrogen Bond Acceptor Count | 0 | The nitrogen in the carbazole ring is non-basic and generally not considered a hydrogen bond acceptor.[2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The expected spectral data for 9-(2-Chloroethyl)carbazole are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring system, typically in the range of 7.0-8.5 ppm. The two methylene groups of the chloroethyl side chain would appear as two triplets, with the group adjacent to the nitrogen (N-CH₂) resonating further downfield than the group adjacent to the chlorine (Cl-CH₂).
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¹³C NMR : The carbon NMR spectrum will display signals for the twelve aromatic carbons of the carbazole core and two aliphatic carbons from the chloroethyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
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Aromatic C-H stretching vibrations above 3000 cm⁻¹.
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Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
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C-N stretching vibrations.
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A characteristic C-Cl stretching vibration, typically in the 600-800 cm⁻¹ range.
For the parent carbazole, characteristic peaks include N-H stretching at 3419 cm⁻¹, C-N stretching at 1450 cm⁻¹, and aromatic C-H stretching at 3051 cm⁻¹.[4] For derivatives, these peaks will shift, and new peaks corresponding to the substituent will appear.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 9-(2-Chloroethyl)carbazole, the mass spectrum would show a molecular ion peak (M⁺) at m/z 229. An isotopic peak (M+2) at m/z 231 with approximately one-third the intensity of the M⁺ peak is expected due to the natural abundance of the ³⁷Cl isotope.
Caption: Workflow for Spectroscopic Analysis.
Synthesis and Reactivity
Synthesis
9-(2-Chloroethyl)carbazole is typically synthesized via the N-alkylation of carbazole. A common method involves reacting carbazole with 1,2-dichloroethane in the presence of a base.
Caption: General Synthesis Scheme.
Reactivity
The key to the utility of 9-(2-Chloroethyl)carbazole as a synthetic intermediate lies in the reactivity of the chloroethyl group. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups, including amines, azides, thiols, and others, leading to a diverse library of carbazole derivatives. This reactivity is fundamental to its application in creating novel compounds for drug discovery.
Applications in Research and Drug Development
Carbazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[5] 9-(2-Chloroethyl)carbazole is a valuable starting material for the synthesis of these biologically active molecules. By leveraging the reactivity of the chloroethyl moiety, researchers can synthesize novel carbazole-based compounds for screening in various biological assays. The carbazole scaffold is also a key component in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][6]
Safety and Handling
Experimental Protocol: Synthesis of 9-(2-Chloroethyl)carbazole
This protocol describes a general method for the N-alkylation of carbazole.
Materials:
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Carbazole
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1,2-Dichloroethane
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Dimethylformamide (DMF) or other suitable solvent
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Deionized water
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Ethanol or other recrystallization solvent
Procedure:
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To a solution of carbazole in DMF, add powdered potassium hydroxide.
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Stir the mixture at room temperature for 30-60 minutes to form the carbazolide anion.
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Add 1,2-dichloroethane to the reaction mixture.
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Heat the mixture (e.g., to 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.
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Filter the precipitate, wash thoroughly with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain pure 9-(2-Chloroethyl)carbazole.
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